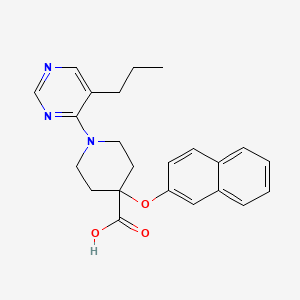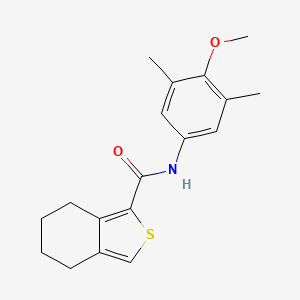![molecular formula C20H27N3O3 B5567794 2-allyl-N-(2-methoxyphenyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5567794.png)
2-allyl-N-(2-methoxyphenyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the family of diazaspiro[5.5]undecane derivatives, which are known for their varied pharmacological activities and synthetic versatility. The diazaspiro[5.5]undecane scaffold is a significant feature in medicinal chemistry, offering a unique combination of structural rigidity and functional diversity.
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives typically involves strategies such as Michael addition reactions, cyclizations, and condensations. For example, certain derivatives have been synthesized through reactions of 1,3-diaryl-2-propen-1-ones with barbituric acid under specific conditions, demonstrating the adaptability and reactivity of the core structure in synthetic chemistry (Ahmed et al., 2012).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives, including the 2-allyl-N-(2-methoxyphenyl) variant, often features significant conformational stability due to the spirocyclic framework. This stability influences their interaction with biological targets. Crystallographic studies can provide insights into the conformations, intermolecular interactions, and structural features critical for biological activity (Kirillov et al., 2010).
Chemical Reactions and Properties
The chemical reactions characteristic of the diazaspiro[5.5]undecane framework involve modifications at various positions of the core structure. These modifications can significantly alter the chemical properties and reactivity, enabling the exploration of new pharmacological activities and improving physicochemical properties for better drug-likeness (Parameswarappa & Pigge, 2011).
科学的研究の応用
Synthesis and Chemical Properties
- The conversion of ketones of heterocyclic spiro compounds having barbituric acid moieties into oxime derivatives has been explored, highlighting the chemical versatility of these compounds (Rahman et al., 2013).
- Research on diazaspirocycles includes the microwave-assisted solid-phase synthesis, demonstrating the effective annulation of primary amines with resin-bound bismesylates, indicative of the compounds' applicability in synthetic chemistry (Macleod et al., 2006).
- An efficient, catalyst-free synthesis approach for nitrogen-containing spiro heterocycles via a [5 + 1] double Michael addition reaction has been developed, showcasing a methodology for producing diazaspiro[5.5]undecane derivatives (Aggarwal et al., 2014).
Potential Therapeutic Applications
- Certain 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones have been studied for their antihypertensive effects, indicating the medical relevance of these compounds (Clark et al., 1983).
- The synthesis of 8-Aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones from 1,3-diaryl-2-propen-1-ones with barbituric acid underlines the structural diversity and potential for pharmacological activity of these spiro compounds (Ahmed et al., 2012).
Structural and Mechanistic Insights
- The electrochemistry of 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones in non-aqueous media has been investigated, showing the redox behavior and potential for further chemical modifications (Abou-Elenien et al., 1991).
- A study on the stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base-promoted [5+1] double Michael addition highlights the importance of stereochemistry in the functionalization and potential biological activity of these compounds (Islam et al., 2017).
特性
IUPAC Name |
N-(2-methoxyphenyl)-3-oxo-2-prop-2-enyl-2,9-diazaspiro[5.5]undecane-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-3-12-23-15-20(9-8-18(23)24)10-13-22(14-11-20)19(25)21-16-6-4-5-7-17(16)26-2/h3-7H,1,8-15H2,2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGILGFAZKYJSNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC3(CCC(=O)N(C3)CC=C)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-allyl-N-(2-methoxyphenyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S*,5R*)-3-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567711.png)
![ethyl 2-[(4-morpholinylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5567720.png)
![N-((3S*,4R*)-4-(4-methylphenyl)-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinyl)acetamide](/img/structure/B5567721.png)
![1-benzyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5567737.png)
![N-[2-(dimethylamino)ethyl]-N'-(1-methyl-1H-indazol-6-yl)-N-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B5567743.png)
![4-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}thiomorpholine 1,1-dioxide](/img/structure/B5567747.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5567755.png)

![N,N-dimethyl-1-{4-methyl-5-[1-(6-phenylpyridazin-3-yl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5567765.png)

![5-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-3-isobutylisoxazole](/img/structure/B5567796.png)
![4-[(4-bromo-2,6-dimethylphenoxy)acetyl]morpholine](/img/structure/B5567800.png)
![4-[4-(4-ethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5567808.png)
